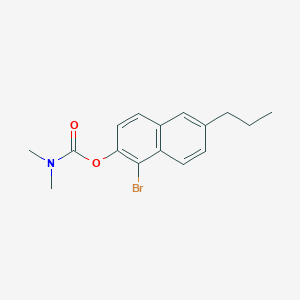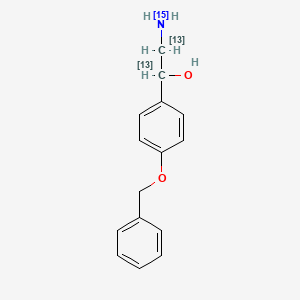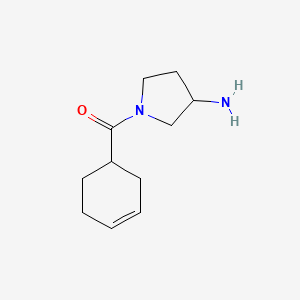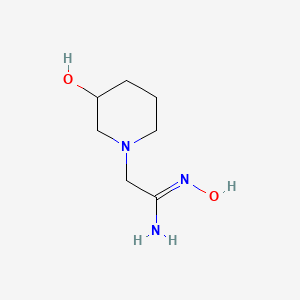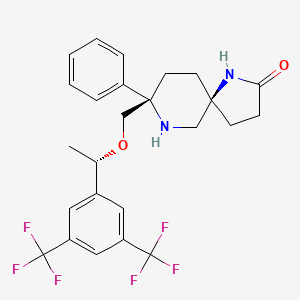
Rolapitant (1S,2S,3S)-Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolapitant (1S,2S,3S)-Isomer is a selective neurokinin-1 (NK1) receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound works by blocking the action of substance P, a neuropeptide associated with vomiting reflexes, at the NK1 receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1S,2S,3S)-Isomer involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process typically starts with the preparation of a chiral intermediate, which is then subjected to various chemical transformations such as hydrogenation, cyclization, and functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Rolapitant (1S,2S,3S)-Isomer undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of nitro groups can produce amines.
Scientific Research Applications
Rolapitant (1S,2S,3S)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study NK1 receptor antagonism and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neuropeptide activity and its potential therapeutic applications in neurological disorders.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its efficacy in other conditions such as postoperative nausea and vomiting.
Industry: Employed in the development of new antiemetic drugs and as a reference standard in quality control processes.
Mechanism of Action
Rolapitant (1S,2S,3S)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the activation of the vomiting reflex, making it effective in preventing nausea and vomiting associated with chemotherapy. The molecular targets involved include the NK1 receptor and associated signaling pathways that mediate the emetic response.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for CINV.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Netupitant: Combined with palonosetron for enhanced antiemetic effects.
Uniqueness
Rolapitant (1S,2S,3S)-Isomer is unique due to its longer half-life compared to other NK1 receptor antagonists, allowing for less frequent dosing. This makes it particularly advantageous for patients undergoing prolonged chemotherapy regimens.
Properties
Molecular Formula |
C25H26F6N2O2 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5S,8S)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m0/s1 |
InChI Key |
FIVSJYGQAIEMOC-PBNUPURSSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


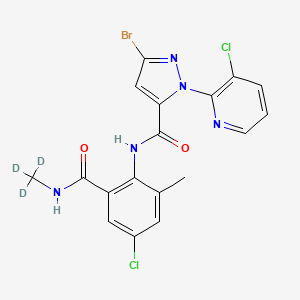
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
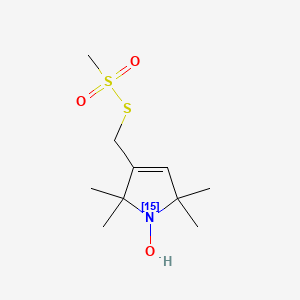
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
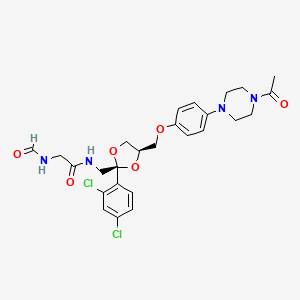
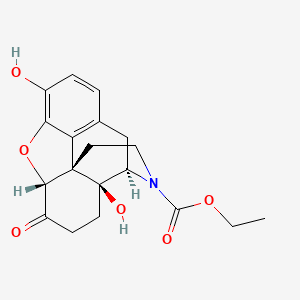
![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
